5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one
Description
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
5-[6-methoxy-5-(3-methoxypropoxy)pyridin-3-yl]-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C17H25NO4/c1-17(2)7-6-13(15(17)19)12-10-14(16(21-4)18-11-12)22-9-5-8-20-3/h10-11,13H,5-9H2,1-4H3 |
InChI Key |
XIJZKAXGHQYXAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=O)C2=CC(=C(N=C2)OC)OCCCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-Methoxy-5-(3-methoxypropoxy)pyridin-3-yl Intermediate
- The pyridine ring is functionalized at the 5-position with a 3-methoxypropoxy group. This is typically achieved by nucleophilic substitution or Williamson ether synthesis, where a 3-methoxypropanol derivative reacts with a suitable halogenated pyridine precursor under basic conditions.
- The 6-methoxy substituent is introduced either by starting from a 6-methoxypyridine derivative or via methylation of a hydroxy group on the pyridine ring.
- According to patent CN103664886A, a chloromethyl group can be introduced at the 2-position of a methylpyridine derivative in a one-step method, which shortens the reaction steps and improves yield. Although this patent focuses on a related pyridine derivative, the methodology can be adapted for preparing intermediates with methoxypropoxy groups on the pyridine ring.
Preparation of 2,2-Dimethylcyclopentan-1-one Core
- The cyclopentanone core with geminal dimethyl groups at the 2-position is synthesized using standard cyclization and alkylation techniques.
- The ketone functionality at the 1-position is preserved throughout subsequent steps.
- This core is often prepared separately and then functionalized or coupled with the pyridine derivative.
Purification and Isolation
- After synthesis, the product is purified by standard chromatographic techniques such as silica gel column chromatography or recrystallization.
- Concentration under reduced pressure and controlled temperature (e.g., 10°C bath under 100 mbar vacuum) is used to remove solvents without decomposing the compound.
Data Table Summarizing Key Preparation Parameters
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclopentanone moiety can be reduced to form alcohols.
Scientific Research Applications
5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methoxypropoxy groups play a crucial role in binding to these targets, while the cyclopentanone moiety influences the overall stability and reactivity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, analogous methodologies and structural motifs from the referenced studies ( and ) allow indirect comparisons. Below is a structured analysis of compounds with overlapping functional groups or synthetic pathways:
Table 1: Key Properties of Comparable Compounds
Key Findings from Comparisons :
Functional Group Influence: Methoxy/alkoxy groups in the target compound contrast with amino/cyano groups in 7a and 11a. The cyclopentanone core in the target compound provides steric hindrance absent in pyran (11a) or thiophene (7a, 7b) analogs.
Bioactivity Potential: Pyrazole-thiophene hybrids (7a, 7b) exhibit antimicrobial activity due to electron-withdrawing cyano/ester groups ().
Limitations of Available Evidence
Data gaps include:
- Physicochemical Properties : LogP, solubility, or stability of the target compound.
- Biological Activity: No experimental data on efficacy or toxicity.
- Synthetic Details: Absence of protocols for pyridine-cyclopentanone systems.
Biological Activity
5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one is a complex organic compound with significant potential for various biological activities. Its unique structural features, including a cyclopentanone core and a substituted pyridine ring, suggest interactions with multiple biological targets. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Predicted Pharmacological Effects
Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), researchers have predicted that this compound may exhibit various pharmacological effects. These predictions indicate potential activities against:
- Antimicrobial agents
- Anticancer properties
- Neuroprotective effects
Interaction Studies
Studies utilizing techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate the binding affinities between this compound and various biological targets. These studies are critical for understanding the mechanism of action and guiding further development.
Comparative Biological Activity
Comparative studies highlight the unique biological activity of this compound in relation to other similar molecules. The following table summarizes some notable compounds with similar structures:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a phenyl ring and ethynyl group | Antagonist activity at mGluR5 receptors |
| Trifluoperazine | Tricyclic structure with trifluoromethyl group | Antipsychotic properties |
| Methotrexate | Pteridine derivative with multiple functional groups | Anticancer activity via dihydrofolate reductase inhibition |
Synthesis Methods
The synthesis of 5-(6-Methoxy-5-(3-methoxypropoxy)pyridin-3-YL)-2,2-dimethylcyclopentan-1-one typically involves several steps, including:
-
Formation of the Cyclopentanone Core:
- Utilizing cyclization reactions to create the cyclopentanone structure.
-
Pyridine Ring Substitution:
- Introducing methoxy and methoxypropoxy groups through nucleophilic substitution reactions.
-
Purification:
- Employing chromatographic techniques to isolate the desired product with high purity.
Each step requires careful optimization of reaction conditions to ensure high yields and purity.
Neuroprotective Effects
Recent studies have indicated that similar compounds exhibit neuroprotective effects by modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
Anticancer Activity
Preliminary research suggests that derivatives of this compound can inhibit cancer cell proliferation in vitro, indicating its potential as an anticancer agent. Further studies are required to elucidate the specific mechanisms involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
